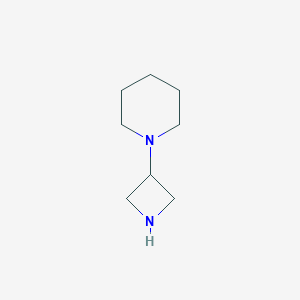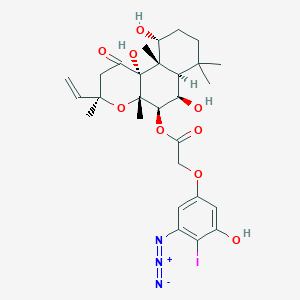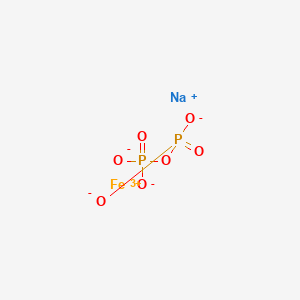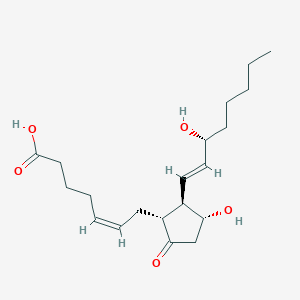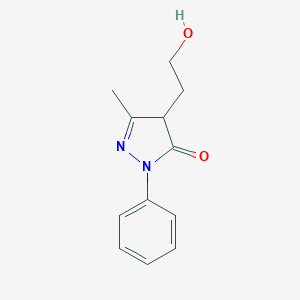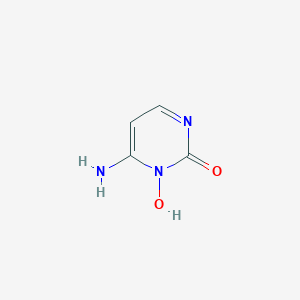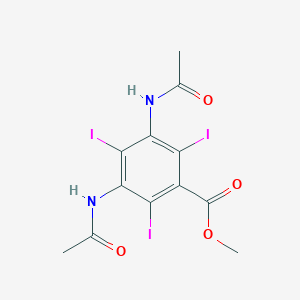
Methyl 3,5-diacetamido-2,4,6-triiodobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3,5-diacetamido-2,4,6-triiodobenzoate, also known as iohexol, is a non-ionic iodinated contrast agent used in medical imaging procedures such as computed tomography (CT) scans and angiography. It is a water-soluble, low-osmolar contrast agent that provides excellent visualization of blood vessels and organs. In
科学的研究の応用
Iohexol is widely used in clinical practice for diagnostic imaging. It is particularly useful in CT scans and angiography, where it provides high-quality images of blood vessels and organs. In addition to its clinical applications, Methyl 3,5-diacetamido-2,4,6-triiodobenzoate is also used in scientific research. It can be used to study the anatomy and physiology of various organs and tissues, as well as to investigate the pharmacokinetics and pharmacodynamics of drugs.
作用機序
Iohexol works by increasing the contrast between different tissues in the body. It contains iodine atoms that absorb X-rays, which are then detected by the CT scanner or X-ray machine. The contrast agent is injected into the bloodstream or directly into the organ being imaged, allowing for clear visualization of the area of interest.
生化学的および生理学的効果
Iohexol is generally well-tolerated by patients, with few adverse effects. It is rapidly excreted by the kidneys, with a half-life of approximately 2 hours. The contrast agent is metabolized in the liver and excreted in the urine. In rare cases, Methyl 3,5-diacetamido-2,4,6-triiodobenzoate can cause allergic reactions or kidney damage, particularly in patients with pre-existing renal impairment.
実験室実験の利点と制限
Iohexol has several advantages for use in lab experiments. It is a highly water-soluble contrast agent that can be easily administered to animals for imaging studies. It provides high-quality images of organs and tissues, allowing for accurate measurements and analysis. However, there are also some limitations to using Methyl 3,5-diacetamido-2,4,6-triiodobenzoate in lab experiments. It is a relatively expensive contrast agent, which may limit its use in large-scale studies. In addition, the contrast agent can interfere with certain assays and measurements, which may affect the accuracy of the results.
将来の方向性
There are several potential future directions for research involving Methyl 3,5-diacetamido-2,4,6-triiodobenzoate. One area of interest is the development of new contrast agents with improved properties, such as increased solubility or reduced toxicity. Another area of research is the use of contrast agents in combination with other imaging techniques, such as magnetic resonance imaging (MRI) or positron emission tomography (PET). Finally, there is also potential for the use of contrast agents in targeted drug delivery, where the contrast agent is conjugated to a drug molecule and used to deliver the drug to a specific site in the body.
Conclusion
In conclusion, Methyl 3,5-diacetamido-2,4,6-triiodobenzoate is a widely used contrast agent in medical imaging and scientific research. It provides high-quality images of organs and tissues, allowing for accurate measurements and analysis. While there are some limitations to using Methyl 3,5-diacetamido-2,4,6-triiodobenzoate in lab experiments, it remains a valuable tool for investigating the anatomy, physiology, and pharmacokinetics of various organs and tissues. There is also potential for future research involving the development of new contrast agents and the use of contrast agents in targeted drug delivery.
合成法
Iohexol is synthesized by reacting 5-acetamido-2,4,6-triiodoisophthalic acid with methyl acetate and ammonia. The reaction yields a mixture of Methyl 3,5-diacetamido-2,4,6-triiodobenzoate and its isomers, which are separated by chromatography. The final product is a white crystalline powder that is highly soluble in water.
特性
CAS番号 |
1949-46-8 |
|---|---|
製品名 |
Methyl 3,5-diacetamido-2,4,6-triiodobenzoate |
分子式 |
C12H11I3N2O4 |
分子量 |
627.94 g/mol |
IUPAC名 |
methyl 3,5-diacetamido-2,4,6-triiodobenzoate |
InChI |
InChI=1S/C12H11I3N2O4/c1-4(18)16-10-7(13)6(12(20)21-3)8(14)11(9(10)15)17-5(2)19/h1-3H3,(H,16,18)(H,17,19) |
InChIキー |
WFNIFAZYBYPWPG-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)OC)I)NC(=O)C)I |
正規SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)OC)I)NC(=O)C)I |
同義語 |
METHYL 3,5-DIACETAMIDO-2,4,6-TRIIODOBENZOATE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



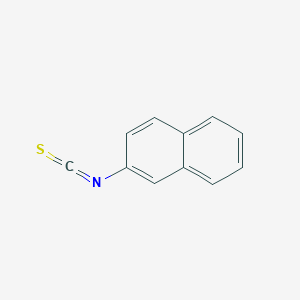
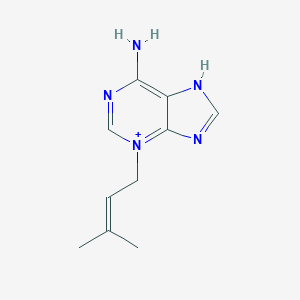
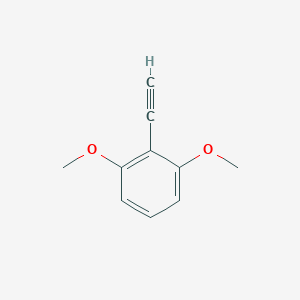
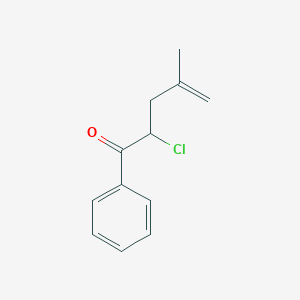
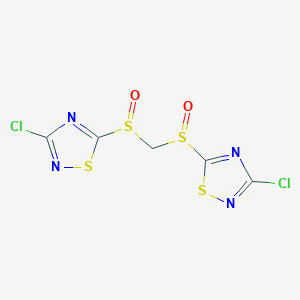
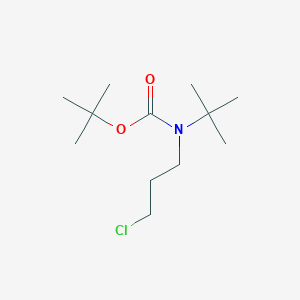
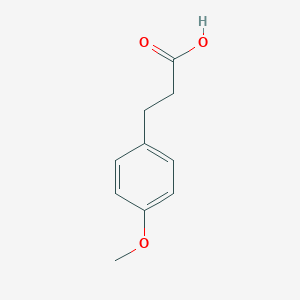
![3-Bromobenzo[b]thiophene-2-carbaldehyde](/img/structure/B158803.png)
